molecular formula C8H9ClZn B1588138 A-Methylbenzylzinc bromide CAS No. 85459-20-7

A-Methylbenzylzinc bromide

Cat. No.: B1588138
CAS No.: 85459-20-7
M. Wt: 206.0 g/mol
InChI Key: KANYAGWTVSYXEU-UHFFFAOYSA-M
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Description

A-Methylbenzylzinc bromide is an organozinc compound with the molecular formula C6H5CH(CH3)ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran, a solvent that stabilizes the reactive zinc species.

Preparation Methods

Synthetic Routes and Reaction Conditions: A-Methylbenzylzinc bromide can be synthesized through the reaction of A-Methylbenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the zinc reagent. The general reaction is as follows:

C6H5CH(CH3)Br+ZnC6H5CH(CH3)ZnBrC6H5CH(CH3)Br + Zn \rightarrow C6H5CH(CH3)ZnBr C6H5CH(CH3)Br+Zn→C6H5CH(CH3)ZnBr

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and atmosphere to ensure high yield and purity. The product is then purified and stabilized in tetrahydrofuran for commercial distribution.

Chemical Reactions Analysis

Types of Reactions: A-Methylbenzylzinc bromide primarily undergoes nucleophilic addition reactions, where it acts as a nucleophile attacking electrophilic carbon atoms. It can also participate in transmetalation reactions, where the zinc atom is exchanged with another metal.

Common Reagents and Conditions:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary alcohols.

    Transmetalation: Reacts with palladium or nickel catalysts to form organopalladium or organonickel intermediates.

Major Products Formed:

    Secondary Alcohols: Formed from the reaction with aldehydes or ketones.

    Organometallic Intermediates: Formed during cross-coupling reactions with palladium or nickel catalysts.

Scientific Research Applications

A-Methylbenzylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of fine chemicals and materials science.

Mechanism of Action

The mechanism of action of A-Methylbenzylzinc bromide involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. The zinc atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations, particularly in the formation of carbon-carbon bonds.

Comparison with Similar Compounds

    Benzylzinc bromide: Similar structure but lacks the methyl group on the benzyl carbon.

    4-Methylbenzylzinc chloride: Similar reactivity but with a different halide and substitution pattern.

    2-Propylzinc bromide: Similar organozinc compound with a different alkyl group.

Uniqueness: A-Methylbenzylzinc bromide is unique due to the presence of the methyl group, which can influence the steric and electronic properties of the reagent. This can lead to different reactivity and selectivity in synthetic applications compared to its analogs.

Properties

CAS No.

85459-20-7

Molecular Formula

C8H9ClZn

Molecular Weight

206.0 g/mol

IUPAC Name

chlorozinc(1+);ethylbenzene

InChI

InChI=1S/C8H9.ClH.Zn/c1-2-8-6-4-3-5-7-8;;/h2-7H,1H3;1H;/q-1;;+2/p-1

InChI Key

KANYAGWTVSYXEU-UHFFFAOYSA-M

SMILES

C[CH-]C1=CC=CC=C1.[Zn+]Br

Canonical SMILES

C[CH-]C1=CC=CC=C1.Cl[Zn+]

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-Methylbenzylzinc bromide
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A-Methylbenzylzinc bromide
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A-Methylbenzylzinc bromide
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A-Methylbenzylzinc bromide
Reactant of Route 5
A-Methylbenzylzinc bromide
Reactant of Route 6
A-Methylbenzylzinc bromide

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